molecular formula C17H19N3O4S B6539058 N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 1060354-82-6

N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B6539058
CAS RN: 1060354-82-6
M. Wt: 361.4 g/mol
InChI Key: XOGGAZJFKYNLRN-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide, also known as N-CMPDMSB, is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of benzamide, a widely used molecule in medicinal chemistry. N-CMPDMSB is a versatile compound that can be used for a variety of purposes, including as a substrate for enzyme assays, as a ligand for protein-ligand interactions, and as a drug target.

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide has a variety of applications in scientific research. It has been used as a substrate for enzyme assays, as a ligand for protein-ligand interactions, and as a drug target. In addition, N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide has been used in molecular modeling studies to study the interactions between proteins and small molecules. It has also been used in studies of the structural and functional properties of enzymes, as well as in studies of the structure and function of proteins.

Mechanism of Action

Target of Action

The primary target of N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and is involved in cell migration and tissue remodeling.

Mode of Action

It is believed to interact with its target, the urokinase-type plasminogen activator, leading to changes in the enzyme’s activity

Biochemical Pathways

The biochemical pathways affected by this compound are not fully known. The Urokinase-type plasminogen activator is involved in the fibrinolysis pathway, which is responsible for the breakdown of blood clots. Therefore, it is possible that this compound could influence this pathway .

Result of Action

Given its target, it may influence processes related to blood clot breakdown, cell migration, and tissue remodeling .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .

Advantages and Limitations for Lab Experiments

The use of N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide in laboratory experiments has a number of advantages and limitations. One advantage is that it is a small molecule, which makes it easy to handle and store. In addition, it is relatively stable and has a low toxicity. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in large-scale experiments.

Future Directions

The potential applications of N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide in scientific research are vast and varied. One potential direction is the use of N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide in the development of new drugs. N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide could be used to develop new drugs that target specific proteins or enzymes, or to develop drugs that interact with receptors. In addition, N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide could be used in the development of new enzyme assays or in the development of new methods for studying protein-ligand interactions. Finally, N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide could be used to develop new molecular modeling techniques to better understand the structure and function of proteins.

Synthesis Methods

N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide can be synthesized by a variety of methods. The most common method is the reaction of 4-methylbenzamide with 4-dimethylsulfamoylbenzoyl chloride in the presence of triethylamine in dichloromethane. This reaction yields the desired product in good yields. Other methods for the synthesis of N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide include the reaction of 4-methylbenzamide with 4-dimethylsulfamoylbenzoyl chloride in the presence of N,N-dimethylformamide, and the reaction of 4-methylbenzamide with 4-dimethylsulfamoylbenzoyl chloride in the presence of dimethyl sulfoxide.

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-20(2)25(23,24)15-9-5-13(6-10-15)17(22)19-14-7-3-12(4-8-14)11-16(18)21/h3-10H,11H2,1-2H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGGAZJFKYNLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(carbamoylmethyl)phenyl]-4-(dimethylsulfamoyl)benzamide

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